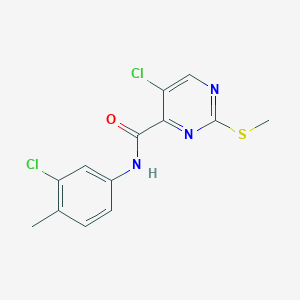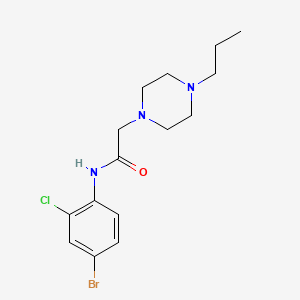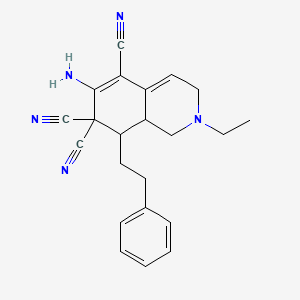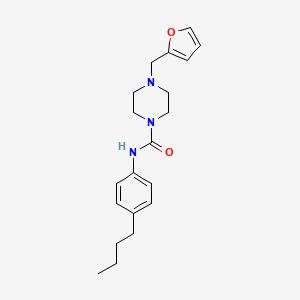
5-(3-chloro-5-ethoxy-4-propoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-chloro-5-ethoxy-4-propoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone, also known as CEPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
5-(3-chloro-5-ethoxy-4-propoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has been extensively studied for its potential applications in various fields of research. One of its primary applications is in the field of cancer research, where it has been shown to exhibit potent anti-cancer activity. Studies have demonstrated that this compound can induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the NF-kB signaling pathway. Additionally, this compound has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest in the G1 phase.
Mechanism of Action
The mechanism of action of 5-(3-chloro-5-ethoxy-4-propoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone involves its interaction with various molecular targets in cells. Studies have shown that this compound can bind to DNA and inhibit the transcriptional activity of NF-kB, a transcription factor that plays a crucial role in the regulation of immune responses and cell survival. Additionally, this compound has been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins, leading to the activation of the mitochondrial pathway of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in cells. Studies have demonstrated that this compound can induce the production of reactive oxygen species (ROS) and activate the caspase cascade, leading to the induction of apoptosis. Additionally, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a crucial role in the degradation of extracellular matrix proteins.
Advantages and Limitations for Lab Experiments
5-(3-chloro-5-ethoxy-4-propoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has several advantages for lab experiments, including its high potency and specificity for cancer cells. Additionally, this compound is relatively easy to synthesize and purify, making it a useful tool for researchers. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Future Directions
There are several future directions for research on 5-(3-chloro-5-ethoxy-4-propoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone. One area of interest is the development of this compound-based therapies for cancer treatment. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound, as well as its potential applications in other fields of research. Finally, the development of new synthetic methods for this compound could lead to the production of more potent and specific analogs with enhanced therapeutic potential.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential for scientific research applications, particularly in the field of cancer research. Its mechanism of action involves the activation of the mitochondrial pathway of apoptosis and inhibition of the NF-kB signaling pathway. While this compound has several advantages for lab experiments, including its high potency and specificity for cancer cells, further studies are needed to determine its optimal dosage and administration route. Future research directions include the development of this compound-based therapies for cancer treatment and the exploration of its potential applications in other fields of research.
Synthesis Methods
5-(3-chloro-5-ethoxy-4-propoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone can be synthesized through a multistep process that involves the reaction of 3-chloro-5-ethoxy-4-propoxybenzaldehyde with thiosemicarbazide, followed by cyclization with phenyl isothiocyanate. The resulting product is purified through recrystallization to obtain this compound in a high yield.
properties
IUPAC Name |
(5E)-5-[(3-chloro-5-ethoxy-4-propoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3S/c1-3-10-27-19-16(22)11-14(13-18(19)26-4-2)12-17-20(25)24(21(28)23-17)15-8-6-5-7-9-15/h5-9,11-13H,3-4,10H2,1-2H3,(H,23,28)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZGXTFNSOGFLP-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1Cl)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B5324317.png)

![N-[2-(dimethylamino)ethyl]-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5324330.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(4-fluorophenyl)acryloyl]leucine](/img/structure/B5324332.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B5324339.png)



![1-{[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N-(4-methoxyphenyl)-3-piperidinamine dihydrochloride](/img/structure/B5324377.png)
![methyl 2-{[2-cyano-3-(2,4-dimethoxyphenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5324380.png)

![N-[2-(3,4-dimethylphenoxy)-1-methylethyl]cyclopentanecarboxamide](/img/structure/B5324402.png)
amino]ethyl}piperidin-2-one](/img/structure/B5324405.png)
![6-(methoxymethyl)-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)pyrimidin-4-amine](/img/structure/B5324409.png)